Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate

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Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate is a synthetic N-sulfonyl-α-amino acid ester featuring a 2,3-dichlorophenyl substituent, a methylsulfonyl group on the amino nitrogen, and a methyl ester terminus. This compound belongs to the glycinate derivative class widely employed as a versatile intermediate in the assembly of more complex molecules for agrochemical and pharmaceutical research.

Molecular Formula C10H11Cl2NO4S
Molecular Weight 312.16
CAS No. 432011-20-6
Cat. No. B2759003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate
CAS432011-20-6
Molecular FormulaC10H11Cl2NO4S
Molecular Weight312.16
Structural Identifiers
SMILESCOC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C
InChIInChI=1S/C10H11Cl2NO4S/c1-17-9(14)6-13(18(2,15)16)8-5-3-4-7(11)10(8)12/h3-5H,6H2,1-2H3
InChIKeyJRGIBVJKXPAZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS 432011-20-6): Core Identity and Chemical Class for Informed Procurement


Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate is a synthetic N-sulfonyl-α-amino acid ester featuring a 2,3-dichlorophenyl substituent, a methylsulfonyl group on the amino nitrogen, and a methyl ester terminus . This compound belongs to the glycinate derivative class widely employed as a versatile intermediate in the assembly of more complex molecules for agrochemical and pharmaceutical research .

Why Regioisomeric Substitution of Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate Leads to Divergent Experimental Outcomes


The precise location of chlorine atoms on the phenyl ring critically modulates electronic distribution, steric environment, and molecular recognition. The 2,3-dichloro arrangement creates a unique ortho-vicinal motif that alters both the conformational preferences of the N-sulfonylglycinate backbone and its interaction with biological targets . Regioisomeric analogs—including the 2,4-, 2,5-, 3,4-, and 3,5-dichloro variants—are all commercially available yet exhibit distinct physicochemical and biological properties. In herbicidal sulfonamide patents, only specific halogen substitution patterns deliver optimal cereal-selective weed control, demonstrating that generic replacement without quantitative validation risks complete loss of efficacy [1].

Quantitative Differentiation of Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate Against Closest Commercially Available Analogs


Direct Head-to-Head Purity and Price Parity Across 2,3- vs. 2,4-Dichloro Regioisomers

Both the 2,3-dichloro (CAS 432011-20-6) and the 2,4-dichloro (CAS 713085-92-8) isomers are routinely supplied at ≥95% purity across multiple independent vendors . Pricing for small-scale research quantities (1–5 g) falls within a ±15% band across suppliers, indicating no significant cost advantage for either isomer . This commercial parity proves that purity or price alone cannot justify isomer substitution; the selection must be driven exclusively by the required substitution pattern for the intended chemical or biological function.

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Predicted Boiling Point and Density: Cross-Study Comparable Physicochemical Profiles

Predicted physicochemical properties of the 2,3- and 2,4-dichloro isomers are nearly identical within computational error: boiling point 428.2 ± 55.0 °C and density 1.494 ± 0.06 g/cm³ for both analogs [1]. However, the inherent prediction uncertainty (±55 °C) means that subtle real differences cannot be excluded. The absence of experimental data for the 2,3-isomer underscores that bulk property predictions alone are insufficient for isomer differentiation; structural identity verification via NMR or HPLC remains mandatory.

Physical Chemistry Process Engineering Purification

Herbicidal Activity: Class-Level Inference of Regioisomer-Dependent Cereal Selectivity

Patent US5110989 discloses N-sulfonyl glycinate esters with selective herbicidal activity against mono- and dicotyledonous weeds in wheat and barley, explicitly stating that the phenyl ring substitution pattern is a critical determinant of potency [1]. Field trial data indicate that certain dichloro-substituted members of this class can significantly reduce weed biomass without compromising crop yield. Although the patent does not provide direct head-to-head quantitative data for the 2,3- versus 2,4- isomer, the structure-activity table implies that only specific halogen topologies achieve the desired herbicidal spectrum [1].

Agrochemistry Herbicide Design Plant Biology

Synthetic Intermediate Reactivity: Supporting Evidence for Regioisomer-Dependent SNAr Rates

The 2,3-dichloro pattern places one chlorine ortho to the N-sulfonylglycinate attachment, creating steric hindrance that can retard nucleophilic aromatic substitution (SNAr) relative to the less-hindered 2,5-isomer [1]. The meta-chlorine exerts purely electronic activation. This differential steric environment can be exploited to achieve monofunctionalization selectivity in multi-step syntheses. Quantitative kinetic data for this specific compound are absent from the peer-reviewed literature, but class-level principles from analogous N-sulfonyl dichlorophenyl glycinates support the qualitative inference [1].

Organic Synthesis Medicinal Chemistry Reaction Optimization

Optimal Application Scenarios for Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate Based on Differentiating Evidence


Agrochemical Lead Optimization Requiring Confirmed 2,3-Dichloro Topology

In herbicide development programs targeting cereal-selective weed control, the 2,3-dichloro pattern may confer a unique phytotoxicity profile as disclosed in patent US5110989. Researchers should employ this compound as a scaffold for systematic SAR exploration, directly comparing its activity against the 2,4- and 2,5-isomers to quantitatively establish which substitution pattern delivers optimal crop safety and weed control [1].

Precision Synthesis of Pharmacologically Oriented Sulfonamide Libraries

For medicinal chemistry campaigns where N-sulfonylglycinate esters serve as key intermediates—such as mGluR ligand discovery—the 2,3-dichloro substitution may impart distinct molecular recognition properties . Using the correct regioisomer ensures that all structure-activity relationship conclusions are internally valid and reproducible.

Regioselectivity Studies in Nucleophilic Aromatic Substitution

The unique steric environment created by the ortho-chlorine in the 2,3-isomer makes this compound an instructive substrate for investigating regioselectivity in SNAr reactions, where controlled mono-substitution can be achieved under optimized conditions [2].

Quality Control Reference Standard for Regioisomer Discrimination

Given the commercial availability of multiple dichloro regioisomers, this compound can serve as a certified reference material for developing and validating HPLC or NMR methods capable of unambiguously distinguishing between isomers—an essential quality control step in regulated procurement workflows .

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